molecular formula C24H27N5O5 B11225877 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11225877
M. Wt: 465.5 g/mol
InChI Key: HTYXGXGGGCBIAP-UHFFFAOYSA-N
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Description

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the nitrophenyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a ligand in receptor binding studies.

    Medicine: Preliminary studies suggest it may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Nitrophenyl Compounds: Compounds containing nitrophenyl groups with different core structures.

Uniqueness

What sets 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32)

InChI Key

HTYXGXGGGCBIAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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